3,3-Dimethoxycyclobutan-1-one 3,3-Dimethoxycyclobutan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804124
InChI: InChI=1S/C6H10O3/c1-8-6(9-2)3-5(7)4-6/h3-4H2,1-2H3
SMILES: COC1(CC(=O)C1)OC
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol

3,3-Dimethoxycyclobutan-1-one

CAS No.:

Cat. No.: VC13804124

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethoxycyclobutan-1-one -

Specification

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
IUPAC Name 3,3-dimethoxycyclobutan-1-one
Standard InChI InChI=1S/C6H10O3/c1-8-6(9-2)3-5(7)4-6/h3-4H2,1-2H3
Standard InChI Key GXSQWVGLXXJVCA-UHFFFAOYSA-N
SMILES COC1(CC(=O)C1)OC
Canonical SMILES COC1(CC(=O)C1)OC

Introduction

3,3-Dimethoxycyclobutan-1-one is a unique cyclic organic compound featuring a cyclobutane ring with two methoxy groups attached to the same carbon atom (C3) and a ketone functional group at position C1. Its molecular formula is C₆H₁₀O₃, which contributes to its distinct chemical properties and potential applications in various fields .

Synthesis Methods

Several synthetic routes can be employed to produce 3,3-dimethoxycyclobutan-1-one, although specific detailed methods are not widely documented in the available literature. Generally, the synthesis of such compounds often involves reactions that form the cyclobutane ring and introduce the methoxy and ketone groups in a controlled manner.

Applications and Potential Uses

FieldPotential Use
Organic SynthesisIntermediate for synthesizing complex molecules
Material SciencePotential precursor for novel materials
Pharmaceutical ResearchPossible intermediate for drug synthesis

Comparison with Similar Compounds

3,3-Dimethoxycyclobutan-1-one is distinct from other cyclic compounds due to its unique arrangement of methoxy groups on a four-membered ring. This distinguishes it from compounds like 2-methoxycyclopentanone, which has a five-membered ring, and 4-methoxycyclohexanone, which has a larger ring size.

CompoundStructure TypeKey Features
2-MethoxycyclopentanoneCyclic KetoneFive-membered ring
4-MethoxycyclohexanoneCyclic KetoneLarger ring size, studied for biological activities
3,3-Dimethoxycyclobutan-1-oneCyclic KetoneUnique four-membered ring with two methoxy groups

Future Research Directions

Further research is needed to explore the specific biological activities and potential applications of 3,3-dimethoxycyclobutan-1-one. Investigating its reactivity and interactions with other compounds could provide insights into its utility in organic synthesis and material science. Additionally, studying its biological effects could reveal potential uses in pharmaceuticals or biotechnology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator